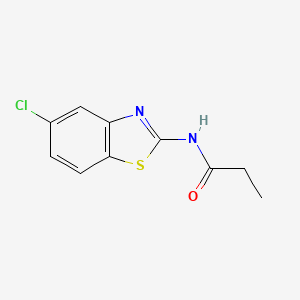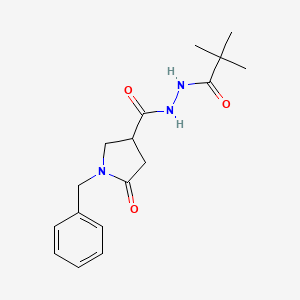![molecular formula C23H16F2O4 B4695376 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4695376.png)
7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
Übersicht
Beschreibung
7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a member of the coumarin family, which is known for its diverse biological activities. DBCO has been found to have a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves the formation of a covalent bond between the 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one molecule and the biomolecule of interest. This reaction is facilitated by the copper-free click chemistry reaction, which involves the reaction of 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one with an azide-functionalized biomolecule. The covalent bond formed between 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one and the biomolecule can be used for a wide range of applications, including protein labeling, drug delivery, and imaging.
Biochemical and Physiological Effects:
7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has been found to have minimal biochemical and physiological effects on cells and tissues. This compound has been shown to be non-toxic and non-immunogenic, making it an ideal chemical tool for the conjugation of biomolecules. However, it is important to note that the covalent bond formed between 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one and the biomolecule of interest can affect the biological activity of the biomolecule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its ease of use and versatility. 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can be easily conjugated to a wide range of biomolecules, making it a valuable chemical tool for a wide range of applications. Additionally, the copper-free click chemistry reaction used to conjugate 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one to biomolecules is highly specific and efficient, allowing for the site-specific labeling and modification of biomolecules.
One of the limitations of using 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is the potential for the covalent bond formed between 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one and the biomolecule to affect the biological activity of the biomolecule. Additionally, the synthesis of 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can be time-consuming and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one. One area of research is the development of new conjugation strategies using 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one. Researchers are currently exploring the use of 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one for the conjugation of biomolecules to nanoparticles, which can be used for drug delivery and imaging applications.
Another area of research is the development of new derivatives of 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one with improved chemical and biological properties. Researchers are currently exploring the use of 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one derivatives with increased water solubility and improved stability for use in biological applications.
Overall, 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a valuable chemical tool for the conjugation of biomolecules in scientific research. Its unique chemical properties and versatility make it a valuable tool for a wide range of applications in biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has been widely used in scientific research as a chemical tool for the conjugation of biomolecules. Due to its unique chemical structure, 7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can be easily conjugated to biomolecules such as proteins, peptides, and nucleic acids through a copper-free click chemistry reaction. This reaction allows for the site-specific labeling and modification of biomolecules, which can be used for a wide range of applications in biochemistry, pharmacology, and medicinal chemistry.
Eigenschaften
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2O4/c1-27-15-7-5-14(6-8-15)18-12-23(26)29-22-11-16(9-10-17(18)22)28-13-19-20(24)3-2-4-21(19)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFTXXJIVLETLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4695329.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4695337.png)

![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4695344.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4695346.png)
![5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
![3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4695354.png)
![[2-[(3-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4695370.png)

![3-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4695394.png)
![ethyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4695398.png)